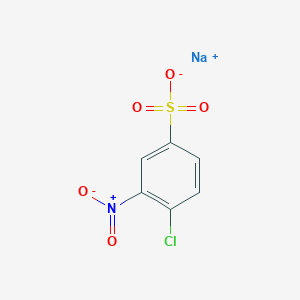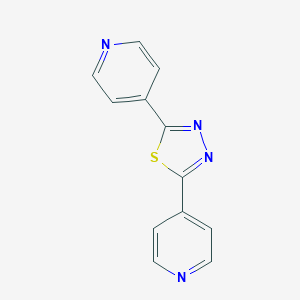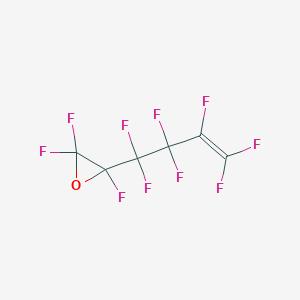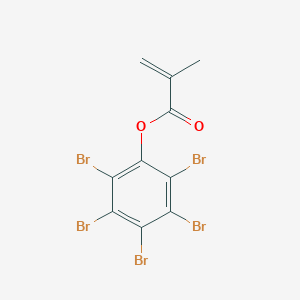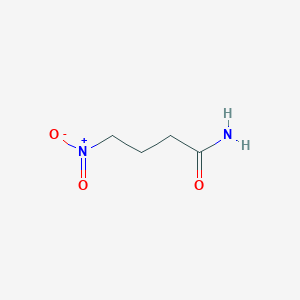
5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside
描述
5-bromo-4-chloro-3-indolyl beta-D-glucoside is an indolyl carbohydrate that is the beta-D-glucoside of 3-hydroxy-1H-indole in which the indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively. It is used to test for the presence of an enzyme, beta-glucosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product. It has a role as a chromogenic compound. It is an indolyl carbohydrate, an organobromine compound, an organochlorine compound, a D-aldohexose derivative and a beta-D-glucoside. It derives from an indoxyl.
作用机制
Target of Action
The primary target of X-Glc is the enzyme β-glucuronidase (GUS) . This enzyme, encoded by the gusA gene, is a hydrolase that catalyzes the hydrolysis of many β-D-glucuronides . It is widely used as a reporter gene in genetically modified plants, especially for studying the transient expression of exogenous genes .
Mode of Action
X-Glc serves as a chromogenic substrate for GUS . The interaction between X-Glc and GUS involves a two-step reaction . First, GUS cleaves the glucuronic acid part of X-Glc to produce a colorless indoxyl intermediate . Subsequently, this intermediate is oxidized to form an insoluble blue compound, 5,5’-dibromo-4,4’-dichloro-indigo .
Biochemical Pathways
The action of X-Glc is closely related to the hexosamine biosynthesis pathway (HBP) . This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . The HBP is highly conserved across organisms, and a complete block of HBP normally causes lethality, reflecting the pivotal role of HBP in the normal growth and development of organisms .
Pharmacokinetics
coli . The compound is typically stored at -20°C .
Result of Action
The action of X-Glc results in the formation of a blue precipitate, which is visible to the naked eye . This color change is used to observe the expression of exogenous genes in transgenic plants and to identify transgenic plants .
Action Environment
The action of X-Glc can be influenced by environmental factors. For example, the staining process for detecting GUS activity requires specific conditions, such as a temperature of 25-37°C . Moreover, the preparation method for plant materials used for staining can vary depending on the specific tissues and organs involved . For instance, the roots, flowers, and leaves of Arabidopsis thaliana and the roots of tobacco seedlings can be stained directly without any pretreatment .
生化分析
Biochemical Properties
5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside plays a crucial role in biochemical reactions, particularly as a substrate for the enzyme β-glucosidase . When β-glucosidase cleaves 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside, it produces a blue precipitate, which can be visually detected .
Cellular Effects
The effects of 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside on cells and cellular processes are primarily related to its role as a substrate for β-glucosidase . The cleavage of 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside by β-glucosidase can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside involves its interaction with the enzyme β-glucosidase . The enzyme cleaves the glycosidic bond of 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside, leading to the production of a blue precipitate .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under standard conditions .
Metabolic Pathways
5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside is involved in the metabolic pathway of β-glucosidase . The enzyme β-glucosidase cleaves the glycosidic bond of 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside, which can affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside is not well defined. Given its role as a substrate for β-glucosidase, it is likely to be found in locations where this enzyme is present .
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFSICVWOWJMJ-LNNRFACYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245955 | |
| Record name | 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15548-60-4 | |
| Record name | 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15548-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloro-3-indoxylglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015548604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701245955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-chloroindol-3-yl-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is X-Glc and how is it used in research?
A1: X-Glc, also known as 5-Bromo-4-chloro-3-indolyl-β-D-glucopyranoside, is a chromogenic substrate used for detecting β-glucosidase activity. This enzyme is found in various organisms and plays a role in carbohydrate metabolism. X-Glc itself is colorless, but when hydrolyzed by β-glucosidase, it releases 5-bromo-4-chloro-3-indoxyl, which is then oxidized to form 5,5'-dibromo-4,4'-dichloro-indigo, a blue pigment. This color change allows for the visual detection and localization of β-glucosidase activity in cells, tissues, or gels. [, , , , , ]
Q2: Can you give some examples of how X-Glc has been used to study β-glucosidase activity?
A2: Certainly. X-Glc has been used in a variety of research applications, for example:
- Identifying a new bacterial species: Researchers utilized X-Glc to characterize a new bacterial strain, Planococcus rifietensis sp. nov., isolated from an Italian sulfurous spring. This strain exhibited β-glucosidase activity, evidenced by its ability to hydrolyze X-Glc. []
- Investigating transgenic pollen development: In transgenic tobacco plants, X-Glc helped researchers visualize β-glucosidase activity and study its influence on starch biosynthesis and degradation during pollen development. []
- Understanding vanilla bean aroma development: Researchers used X-Glc to localize β-glucosidase activity in vanilla beans (Vanilla planifolia Andrews). Their findings shed light on the enzymatic processes involved in the release of vanillin, the primary aromatic compound in vanilla. []
Q3: What is the mechanism behind X-Glc's color change in the presence of β-glucosidase?
A3: X-Glc acts as a substrate for β-glucosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-4-chloro-3-indoxyl. This indoxyl derivative is then oxidized in the presence of oxygen to form 5,5'-dibromo-4,4'-dichloro-indigo, an insoluble blue pigment. This distinct color change allows for the visual detection of β-glucosidase activity. [, , , , , ]
Q4: Are there alternative substrates for detecting β-glucosidase activity?
A4: Yes, several alternative substrates can be used to detect β-glucosidase activity. These include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



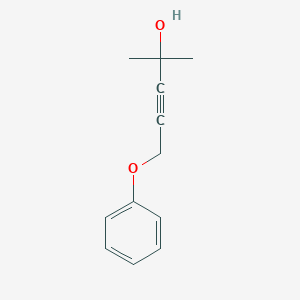
![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)
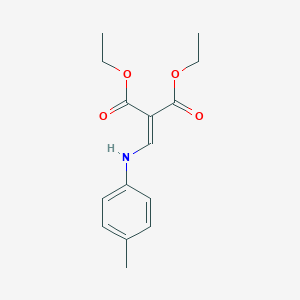
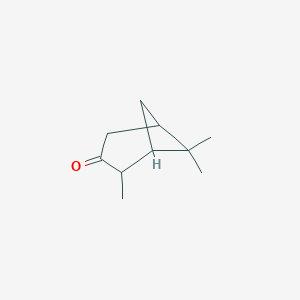
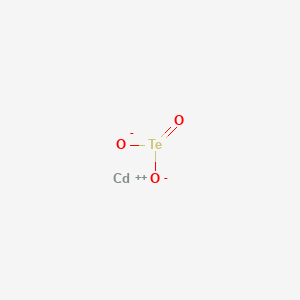
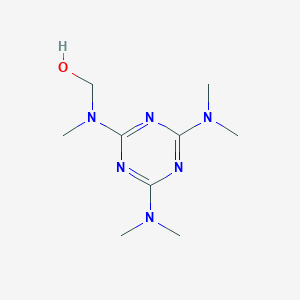
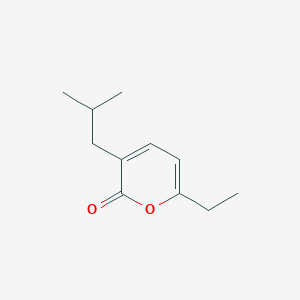
![4-[(4-Amino-2-chlorophenyl)methyl]-3-chloroaniline](/img/structure/B99565.png)
